1,4-Cyclohexanedicarboxylic acid
Overview
Description
1,4-Cyclohexanedicarboxylic acid is an organic compound with the formula C₆H₁₀(CO₂H)₂. It consists of a cyclohexane ring with two carboxylic acid groups attached at the 1 and 4 positions. This compound exists in two isomeric forms: cis and trans. The trans isomer is more commonly studied due to its stability and applications .
Mechanism of Action
Target of Action
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid that is cyclohexane substituted by carboxy groups at positions 1 and 4 . It is primarily used in the synthesis of polyesters and polyamides , serving as a monomer in the production of these polymers. Therefore, its primary targets are the polymer chains where it is incorporated.
Mode of Action
1,4-CHDA interacts with its targets (polymer chains) through polymerization reactions. In these reactions, the carboxylic acid groups of 1,4-CHDA react with other monomers, forming ester or amide bonds and resulting in the formation of long polymer chains .
Biochemical Pathways
The primary biochemical pathway affected by 1,4-CHDA is the polymerization process. This compound serves as a building block in the synthesis of polyesters and polyamides . The resulting polymers can have various applications, including the production of engineering plastics, car industry components, electric wires, mechanical components, monofilaments, films, sports equipment, telecom, shoes, and technological textiles .
Result of Action
The incorporation of 1,4-CHDA into polymer chains results in polymers with enhanced properties. For instance, 1,4-CHDA-based polyesters exhibit better weatherability, higher impact strength, and faster stress relaxation . These enhanced properties make the resulting polymers suitable for various applications, including those requiring durability and resistance to environmental factors .
Action Environment
The efficacy and stability of 1,4-CHDA in polymer production can be influenced by various environmental factors. These include the temperature and pressure of the reaction conditions, the presence of catalysts, and the nature of the other monomers involved in the reaction . For instance, the cis and trans isomers of 1,4-CHDA can exhibit different properties, influencing the characteristics of the resulting polymers .
Biochemical Analysis
Biochemical Properties
1,4-Cyclohexanedicarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of polycarbonates and metal-organic frameworks . It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, it has been studied as a precursor to polycarbonates, where it interacts with enzymes involved in polymerization processes . The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which stabilize the resulting structures.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the rigidity and elasticity of cellular structures, which can impact cell function . Additionally, its interaction with cell signaling pathways can lead to changes in gene expression, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . These interactions often involve the formation of hydrogen bonds and coordination complexes with metal ions, which can alter the activity of enzymes and other proteins. Changes in gene expression are also mediated through these molecular interactions, leading to downstream effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function, which are important considerations for its use in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biochemical compounds . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is essential for its biochemical activity, as it needs to reach specific sites within cells to exert its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for its activity and function, as they determine where within the cell the compound can interact with enzymes and other biomolecules. Understanding these localization mechanisms is important for optimizing its use in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedicarboxylic acid can be synthesized through the hydrogenation of terephthalic acid. The reaction involves the addition of hydrogen (H₂) to terephthalic acid in the presence of a catalyst under mild conditions : [ \text{C₆H₄(CO₂H)₂} + 3 \text{H₂} \rightarrow \text{C₆H₁₀(CO₂H)₂} ]
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of dimethyl formamide (DMF) as a solvent and a catalyst. The mixture is heated and refluxed, followed by cooling and crystallization to obtain the trans isomer .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dione.
Reduction: Reduction of the carboxylic acid groups can yield cyclohexane-1,4-dimethanol.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Cyclohexane-1,4-dione.
Reduction: Cyclohexane-1,4-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
1,4-Cyclohexanedicarboxylic acid has numerous applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of polyesters and polyamides.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions involving carboxylic acids.
Medicine: It serves as a building block for the synthesis of pharmaceutical intermediates.
Industry: The compound is employed in the production of high-performance polymers, coatings, and resins.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanedicarboxylic acid: Similar structure but with carboxylic acid groups at the 1 and 2 positions.
1,3-Cyclohexanedicarboxylic acid: Carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid: Aromatic compound with carboxylic acid groups at the 1 and 4 positions.
Uniqueness
1,4-Cyclohexanedicarboxylic acid is unique due to its cycloaliphatic structure, which imparts distinct physical and chemical properties such as better weatherability, higher impact strength, and faster stress relaxation compared to its aromatic counterparts .
Properties
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZQGDTEZPERC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038788, DTXSID901031536, DTXSID001290604 | |
Record name | 1,4-Cyclohexanedicarboxylic acid | |
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Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
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Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 1,4-Cyclohexanedicarboxylic acid | |
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CAS No. |
1076-97-7, 619-81-8, 619-82-9 | |
Record name | 1,4-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid | |
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Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
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Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
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Record name | 1,4-Cyclohexanedicarboxylic acid | |
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Record name | 1,4-Cyclohexanedicarboxylic acid | |
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Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
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Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
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Record name | Cyclohexane-1,4-dicarboxylic acid | |
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Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |
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Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-cyclohexanedicarboxylic acid?
A1: this compound has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: While specific spectroscopic data is not provided in the research excerpts, this compound can be characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR would reveal characteristic peaks for carboxylic acid functional groups (C=O and O-H stretches), while NMR would provide detailed information on the hydrogen and carbon environments within the molecule. [, , ]
Q3: Does the cis/trans isomerism of this compound impact its properties?
A3: Yes, the cis/trans isomerism significantly influences the properties of this compound. For instance, polymers synthesized with varying ratios of cis- and trans-1,4-cyclohexanedicarboxylic acid exhibit distinct thermal and mechanical behaviors. [, , , ] Generally, the trans isomer is favored at higher temperatures and in crystalline phases. []
Q4: How does the conformation of this compound affect its coordination behavior in metal-organic frameworks (MOFs)?
A4: The flexible nature of this compound allows for different conformations (e.g., e,e-trans, a,a-trans, e,a-cis), each influencing its coordination to metal ions during MOF synthesis. This results in a diverse range of MOF structures with varying pore sizes and shapes, impacting their applications in areas like gas adsorption and separation. [, ]
Q5: What are the main applications of this compound?
A5: this compound is primarily utilized as a monomer in the production of polyesters and polyamides. These polymers find extensive use in various industries, including textiles, packaging, and coatings. [, , , , ]
Q6: How does this compound contribute to the properties of polyesters?
A6: Incorporating this compound into polyesters can impact their thermal properties, often leading to a decrease in melting temperature. This modification can be achieved without significantly compromising the material's tensile and elastic properties. [] The cis isomer tends to enhance elasticity, while the trans isomer contributes to rigidity. []
Q7: Can this compound be used to create biodegradable polymers?
A7: Yes, polyanhydrides synthesized from this compound have shown promise in drug delivery applications due to their biodegradability. The degradation rate can be further tuned by incorporating other monomers like adipic acid. []
Q8: What factors influence the degradation rate of polyanhydrides based on this compound?
A8: Several factors, including the cis/trans isomerism of this compound, crystallinity of the polymer, and the presence of other monomers within the polymer chain, can impact the degradation rate. For instance, higher crystallinity generally results in slower degradation. []
Q9: How does this compound contribute to the performance of polyurethane-polysiloxane ceramer coatings?
A9: In polyurethane-polysiloxane ceramer coatings, the this compound-derived polyester serves as the primary component, imparting desired mechanical properties. The addition of polysiloxane enhances adhesion and corrosion resistance. []
Q10: Is this compound used in catalytic applications?
A10: While this compound itself is not typically a catalyst, its synthesis can involve catalytic processes. For example, the hydrogenation of terephthalic acid to produce this compound often employs catalysts containing ruthenium and tin. []
Q11: What factors influence the selectivity of catalytic hydrogenation reactions involving this compound?
A11: The choice of catalyst, specifically the type of tin compound and support material used, can significantly impact the selectivity of hydrogenation. Additionally, the ratio of tin to ruthenium in bimetallic catalysts influences the formation of specific active sites that favor the production of desired products like 1,4-cyclohexanedimethanol. []
Q12: Have computational methods been used to study this compound and its derivatives?
A12: Yes, computational methods like molecular docking have been employed to investigate the interactions between this compound-based polymers and enzymes like lipases. These simulations help understand the degradation mechanisms of these polymers in various solvent systems. []
Q13: Can computational modeling predict the properties of this compound-based polymers?
A13: While not explicitly mentioned in the provided research, computational techniques like molecular dynamics simulations can potentially be used to predict the properties of these polymers. Such simulations could provide insights into their thermal behavior, mechanical strength, and degradation profiles.
Q14: How does the structure of this compound relate to its activity in drug delivery systems?
A14: The cyclic structure and presence of two carboxylic acid groups in this compound allow for the formation of polyanhydrides. These polymers can encapsulate and release drugs in a controlled manner. The degradation rate, influenced by the polymer's structure, dictates the drug release profile. []
Q15: Can this compound be used to deliver hydrolytically labile drugs?
A15: Yes, this compound-based polyanhydrides have demonstrated the ability to encapsulate and protect hydrolytically labile drugs like azanucleosides. These formulations shield the drugs from premature degradation, potentially improving their bioavailability and therapeutic efficacy. []
Q16: What is known about the toxicity of this compound and its derivatives?
A16: Research suggests that crude 4-methylcyclohexanemethanol (MCHM), which contains this compound and its derivatives, exhibits low to moderate acute and subchronic oral toxicity. Studies also indicate low mutagenic and carcinogenic potential for these compounds. []
Q17: Are there any environmental concerns associated with this compound?
A17: While the provided research excerpts do not extensively cover the environmental impact, it is crucial to consider the potential effects of this compound and its derivatives throughout their lifecycle, from production and use to disposal. Implementing appropriate waste management and recycling strategies can help mitigate any negative environmental consequences. []
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